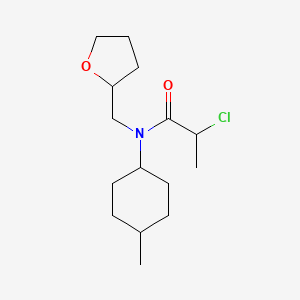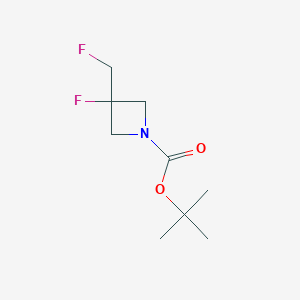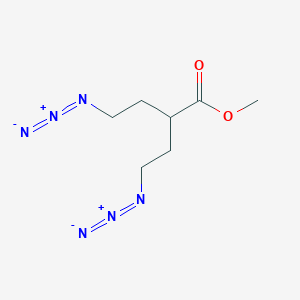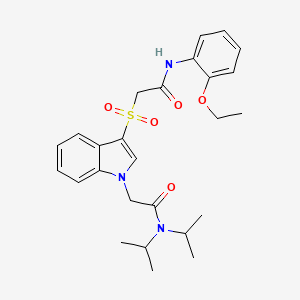
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-5461 and is a selective inhibitor of RNA polymerase I transcription.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide involves the inhibition of RNA polymerase I transcription. This inhibition leads to nucleolar stress, which activates the p53 pathway. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. The compound selectively inhibits RNA polymerase I transcription, which leads to nucleolar stress and activation of the p53 pathway. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide has several advantages for lab experiments. The compound is highly selective for RNA polymerase I transcription and has been shown to be effective against various types of cancer. However, the compound has some limitations, including its low solubility in water and its potential toxicity. Researchers need to be cautious when handling this compound and should follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the compound's potential applications in combination with other cancer therapies. Additionally, further research is needed to understand the compound's mechanism of action and its potential applications in other fields, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide involves several steps. The first step involves the reaction of 4-methylcyclohexylamine with oxalyl chloride to form 4-methylcyclohexylamino oxalyl chloride. The second step involves the reaction of the 4-methylcyclohexylamino oxalyl chloride with 2-hydroxymethyl oxolane to form this compound. This synthesis method has been modified and optimized by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the synthesis of ribosomal RNA (rRNA). Inhibition of RNA polymerase I transcription leads to nucleolar stress, which triggers a p53-mediated cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be effective against various types of cancer, including breast cancer, ovarian cancer, and leukemia.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO2/c1-11-5-7-13(8-6-11)17(15(18)12(2)16)10-14-4-3-9-19-14/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNJCHOKBRIWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(CC2CCCO2)C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)

![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
